![molecular formula C22H24N4O3S B2557890 2-Methyl-4-phenoxy-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine CAS No. 946354-75-2](/img/structure/B2557890.png)
2-Methyl-4-phenoxy-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine
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Overview
Description
2-Methyl-4-phenoxy-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine, also known as MPTP, is a chemical compound that has gained significant interest in the field of scientific research due to its potential therapeutic applications. MPTP belongs to the class of pyrimidine derivatives and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Activity
Novel derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized from visnaginone and khellinone. These compounds exhibit significant anti-inflammatory and analgesic activities, suggesting their potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives demonstrated antiproliferative effects against human cancer cell lines, indicating the potential of these compounds in cancer therapy (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Chemical Properties and Analysis
- The structural analysis of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate revealed insights into its molecular conformation, aiding in the understanding of its reactivity and potential interactions (Anthal, Singh, Desai, Arunakumar, Sreenivasa, Kamni, & Kant, 2018).
Corrosion Inhibition and Material Science
- Piperidine derivatives have been studied for their corrosion inhibition properties on iron, showcasing the application of such compounds in protecting materials from corrosion, which is crucial for extending the lifespan of metallic structures (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).
Coordination Chemistry
- Schiff-base ligands derived from piperazine compounds have been utilized to explore unique coordination chemistry with copper (II), revealing the influence of substituents on the magnetic properties and nuclearity of the resulting complexes (Majumder, Chakraborty, Adhikary, Kara, Zangrando, Bauzá, Frontera, & Das, 2016).
Environmental Science and Analysis
- Advanced analytical methods have been developed to extract and detect phenoxy carboxylic acids in environmental samples, demonstrating the critical role of chemical analysis in environmental monitoring and protection (Ji, Cheng, Song, Hu, Zhou, Suo, Sun, & You, 2019).
Mechanism of Action
Target of Action
Similar compounds have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds often target specific proteins or receptors in the nervous system, contributing to their therapeutic effects .
Mode of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They interact with their targets, leading to the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in stimulated human microglia cells .
Biochemical Pathways
Similar compounds have been observed to inhibit endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in cellular function and response to stress, and their modulation can have significant downstream effects.
Pharmacokinetics
The piperazine ring, a common structural motif in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
properties
IUPAC Name |
2-methyl-4-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]-6-phenoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-17-7-6-10-20(15-17)30(27,28)26-13-11-25(12-14-26)21-16-22(24-18(2)23-21)29-19-8-4-3-5-9-19/h3-10,15-16H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOFNIGWJQLZFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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